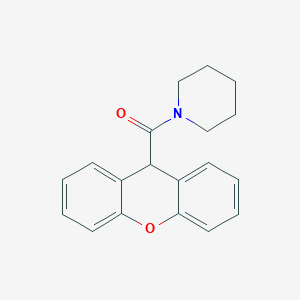

1-(9H-xanthen-9-ylcarbonyl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

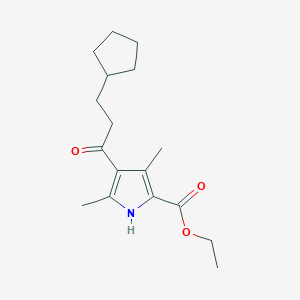

Synthesis Analysis

Synthesis of compounds structurally related to 1-(9H-xanthen-9-ylcarbonyl)piperidine involves complex reactions including condensation and substitution processes. For instance, derivatives of piperidine substituted with various functional groups have been synthesized through condensation reactions involving piperidin-4-yl-diphenyl-methanol and specific sulfonyl chlorides in methylene dichloride solvent, using triethylamine as the base (S. Prasad et al., 2008). This method could potentially be adapted for the synthesis of 1-(9H-xanthen-9-ylcarbonyl)piperidine by selecting appropriate starting materials and reaction conditions.

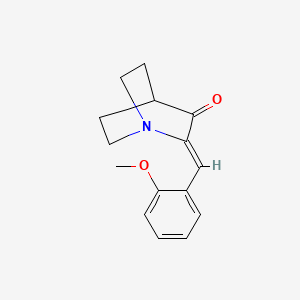

Molecular Structure Analysis

The molecular structure of related compounds showcases the piperidine ring in a chair conformation, a common feature for piperidine derivatives, indicating stability and conformational preference. The geometry around substituted atoms is typically distorted tetrahedral, reflecting the influence of substituents on the overall molecular geometry (S. Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often include substitutions that introduce different functional groups, altering the compound's reactivity and properties. For example, the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus yields potent mu-opiate agonists, demonstrating the significant impact of functional group modifications on biological activity (R. Galt et al., 1989).

科学研究应用

神经药理学应用

1-(9H-xanthen-9-ylcarbonyl)piperidine衍生物已被探索其对中枢神经系统潜在的影响,特别是与谷氨酸受体有关,谷氨酸受体在突触传递中起着至关重要的作用,并参与各种神经过程和疾病。研究表明,某些衍生物可以调节 AMPA 型谷氨酸受体,可能为记忆增强和认知障碍提供治疗益处。例如,一项研究发现,一种相关的化合物 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine 促进了大脑中的谷氨酸能传递,并在体内增强了长期增强作用,表明对记忆和学习增强有影响 (Staubli et al., 1994).

抗菌应用

xanthen-9H-one 衍生物的抗菌活性,包括涉及哌啶部分的衍生物,已被记录,一些化合物对一系列细菌和真菌病原体显示出显着的效力。例如,基于苯并呋喃的 1-(piperidin-1-yl)-N2-arylamidrazones 已证明对人真菌病原体具有优异的生长抑制作用,并且对革兰氏阳性细菌具有显着的效力,突出了它们作为新型抗菌剂的潜力 (Abdel‐Aziz & Mekawey, 2009).

合成化学和药用化学应用

在合成和药用化学中,xanthen-9H-one 衍生物,包括具有哌啶取代基的衍生物,作为开发新治疗剂的宝贵支架。它们多功能的化学结构允许合成广泛的生物活性化合物。研究重点突出了黄酮在药用化学中的作用,因为它们在各种药理学领域具有生物活性,例如抗癌、抗菌和抗炎作用。这些化合物的结构多样性和生物学意义肯定了它们在药物发现和开发中的重要性 (Pinto, Sousa, & Nascimento, 2005).

安全和危害

未来方向

属性

IUPAC Name |

piperidin-1-yl(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKJTZPBKHXUOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

piperidin-1-yl(9H-xanthen-9-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5563432.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5563460.png)

![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)

![4-(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5563475.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)